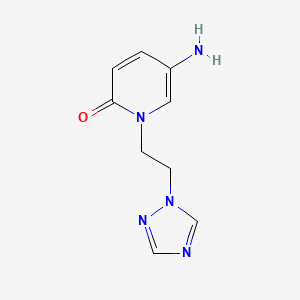
5-(1-Aminocyclohexyl)pentanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Aminocyclohexyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . This compound is characterized by the presence of an aminocyclohexyl group attached to a pentanoic acid moiety, with the hydrochloride salt form enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminocyclohexyl)pentanoic acid hydrochloride typically involves the following steps:
Formation of the Aminocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Chain Extension: The aminocyclohexyl intermediate is then subjected to a chain extension reaction using a suitable reagent like bromoalkane or alkyl halide to introduce the pentanoic acid moiety.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 5-(1-Aminocyclohexyl)pentanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Aminocyclohexyl)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminocyclohexyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted aminocyclohexyl derivatives.
Applications De Recherche Scientifique
5-(1-Aminocyclohexyl)pentanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(1-Aminocyclohexyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, leading to alterations in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler analog with a similar aminocyclohexyl structure but lacking the pentanoic acid moiety.
Gabapentin: A structurally related compound used as an anticonvulsant and neuropathic pain agent.
Pregabalin: Another related compound with similar therapeutic applications.
Uniqueness
5-(1-Aminocyclohexyl)pentanoic acid hydrochloride is unique due to its specific combination of the aminocyclohexyl group and the pentanoic acid moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H22ClNO2 |
|---|---|
Poids moléculaire |
235.75 g/mol |
Nom IUPAC |
5-(1-aminocyclohexyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c12-11(7-3-1-4-8-11)9-5-2-6-10(13)14;/h1-9,12H2,(H,13,14);1H |
Clé InChI |
XTQCNDLPJSQNBS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CCCCC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13476487.png)
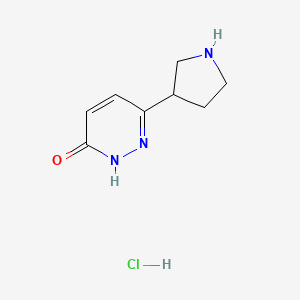

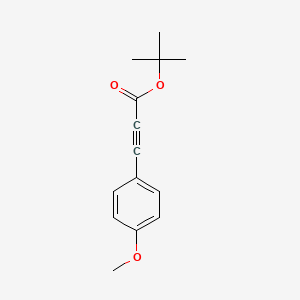

![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)
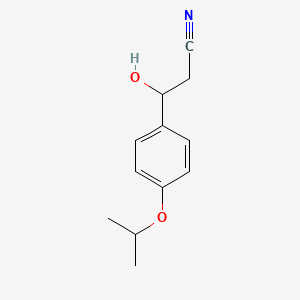
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)

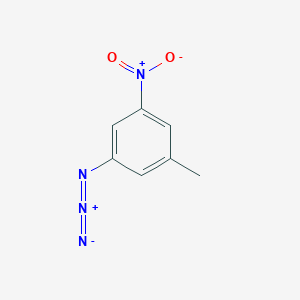

![2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13476572.png)
![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
